

Application Note: Experimental Design for ML390 in Cancer Research

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Compound of Interest

Compound Name: ML390

Cat. No.: B1574280

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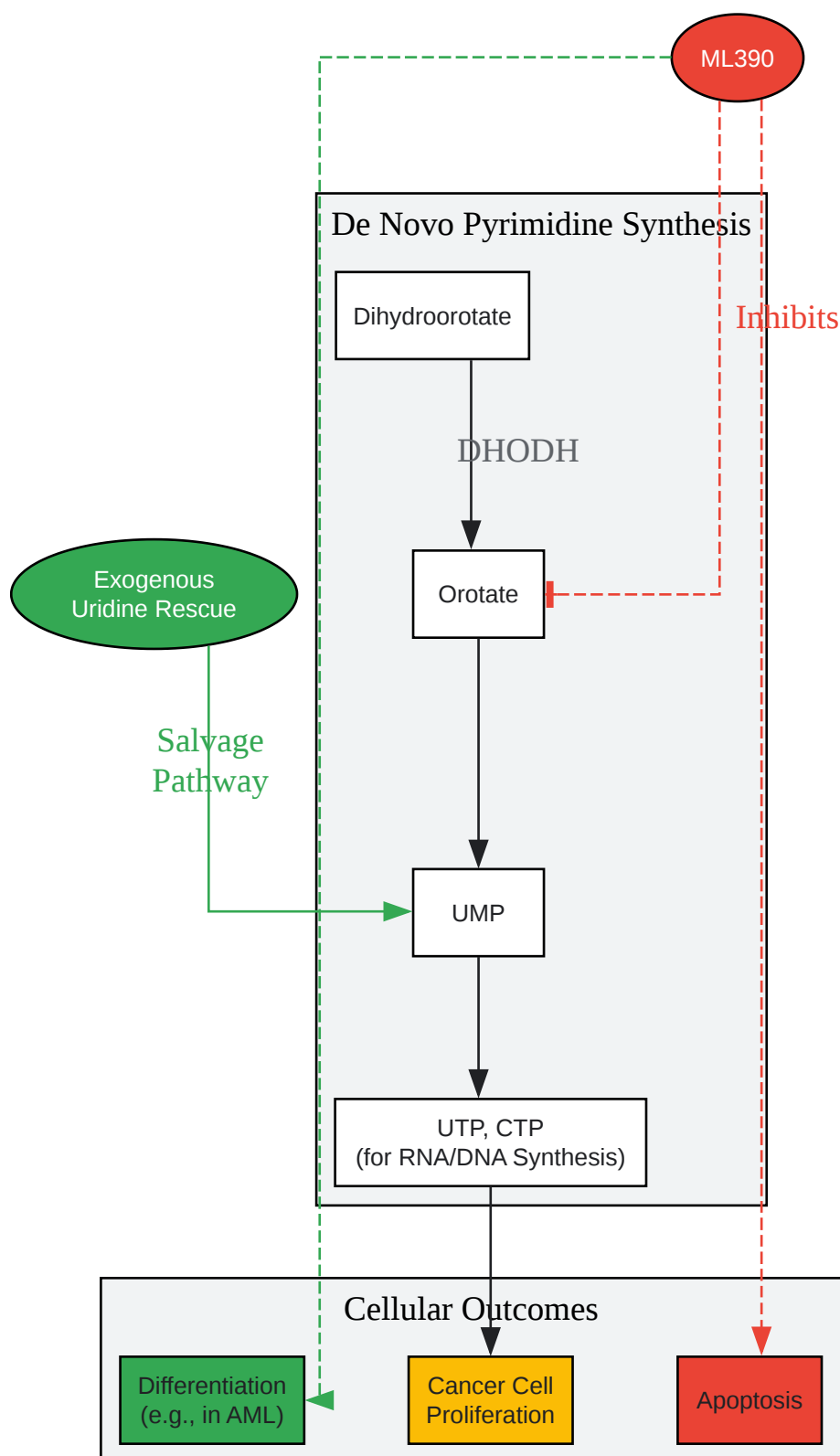
Audience: Researchers, scientists, and drug development professionals.

Introduction

ML390 is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of nucleotides required for DNA and RNA replication.[1][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleic acid precursors.[3] Consequently, inhibition of DHODH presents a promising therapeutic strategy for various cancers, particularly acute myeloid leukemia (AML), where **ML390** has been shown to induce myeloid differentiation.[2][3][4] This document provides detailed application notes and protocols for designing experiments to evaluate the efficacy and mechanism of action of **ML390** in cancer research.

Mechanism of Action of ML390

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[1][2] **ML390** inhibits DHODH, leading to a depletion of the pyrimidine pool (e.g., UMP, UDP, UTP) necessary for DNA and RNA synthesis. This blockade results in an accumulation of the upstream metabolite, dihydroorotate (DHO), and can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] The cellular effects of **ML390** can be reversed by supplementing the culture medium with uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming the specific on-target activity of the compound.[1]



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Caption: Mechanism of action of **ML390** via DHODH inhibition.

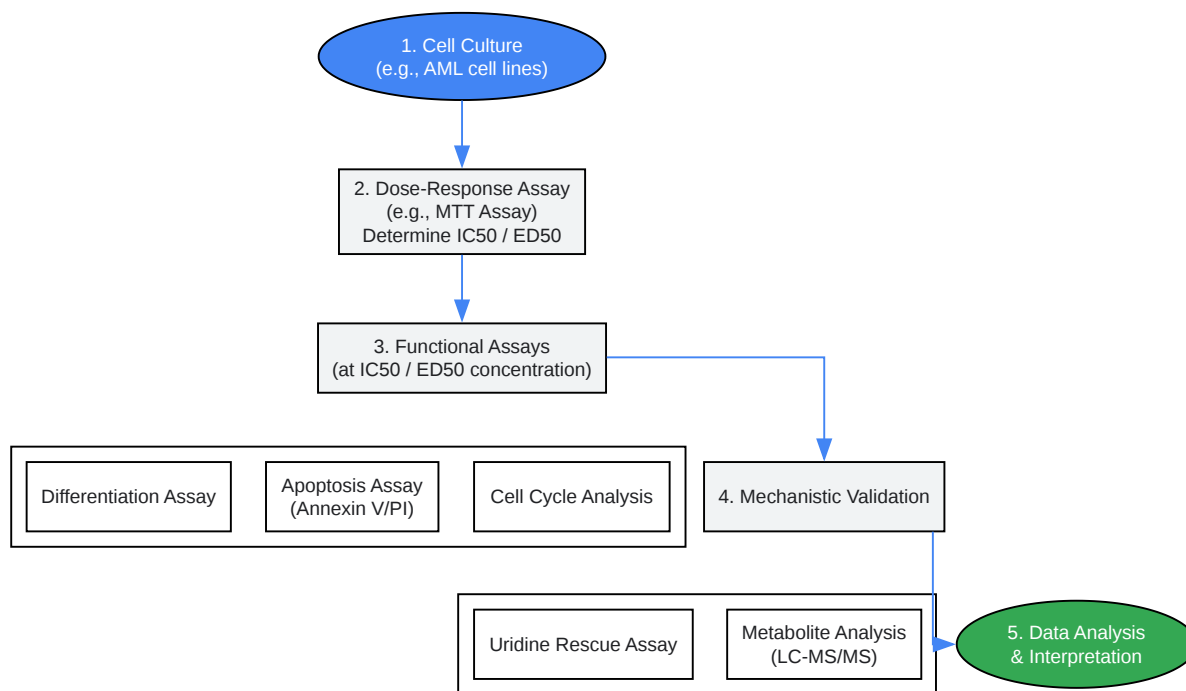
Quantitative Data Summary

The following table summarizes the reported efficacy of **ML390** in various cancer cell line models. This data is crucial for initial dose-ranging studies.

Cell Line Model	Assay Type	Parameter	Effective Concentration	Reference
Murine AML (ER-HoxA9)	Differentiation	ED50	~2 μ M	[2]
Human AML (U937)	Differentiation	ED50	~2 μ M	[2]
Human AML (THP1)	Differentiation	ED50	~2 μ M	[2]

Experimental Design and Protocols

A logical workflow is essential for characterizing the effects of **ML390**. The process typically begins with determining the optimal concentration using cytotoxicity assays, followed by functional and mechanistic studies to confirm the mode of action.



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References

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